molecular formula C11H14O3 B7992880 2-[3,4-(Methylenedioxy)phenyl]-2-butanol

2-[3,4-(Methylenedioxy)phenyl]-2-butanol

Cat. No. B7992880
M. Wt: 194.23 g/mol
InChI Key: DKSCPXZPOFBPJP-UHFFFAOYSA-N
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Patent
US05292901

Procedure details

15 ml of tetrahydrofuran and a catalytic amount of iodine were added to 340 mg of magnesium ribbon to obtain a mixture. 1.59 g of bromoethane was gradually added to the mixture in a stream of nitrogen in such a way that the reaction system was mildly refluxed. The resulting mixture was heated under reflux for 30 minutes and cooled, followed by the addition of a solution of 2 g of 5-acetyl-1,3-benzodioxole in tetrahydrofuran. The obtained mixture was stirred at a room temperature for 20 minutes, followed by the addition of a saturated aqueous solution of ammonium chloride and water. The obtained mixture was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous solution of common salt, dried over ahydrous magnesium sulfate and filtered. The filtrate was distilled to remove the solvent. 2.27 g of the title compound was obtained as a crude oil.
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
340 mg
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
II.[Mg].Br[CH2:5][CH3:6].[C:7]([C:10]1[CH:18]=[CH:17][C:13]2[O:14][CH2:15][O:16][C:12]=2[CH:11]=1)(=[O:9])[CH3:8].[Cl-].[NH4+]>O1CCCC1.O>[O:14]1[C:13]2[CH:17]=[CH:18][C:10]([C:7]([OH:9])([CH2:5][CH3:6])[CH3:8])=[CH:11][C:12]=2[O:16][CH2:15]1 |f:4.5|

Inputs

Step One
Name
Quantity
1.59 g
Type
reactant
Smiles
BrCC
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)C1=CC2=C(OCO2)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
340 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The obtained mixture was stirred at a room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a mixture
TEMPERATURE
Type
TEMPERATURE
Details
was mildly refluxed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The obtained mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous solution of common salt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over ahydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C(C)(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.27 g
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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